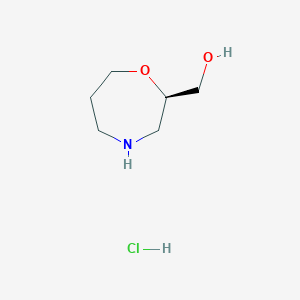![molecular formula C18H16ClN3O4 B2419780 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-07-9](/img/structure/B2419780.png)
5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, BAY 73-6691.
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis and heterocyclic chemistry has led to the development of novel heterocyclic compounds with potential therapeutic applications. For instance, the study by Yao and Huang (2010) on the reactivity of o-nitrosophenol with RCH(2)Br highlights the synthesis of new heterocyclic compounds, which could serve as a methodological basis for the synthesis and functionalization of compounds similar to 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (Yao & Huang, 2010).
Anticancer Drug Design
In the realm of anticancer drug design, compounds with structural similarities have been synthesized and evaluated for their therapeutic potential. Sosnovsky, Rao, and Li (1986) discussed the predictive design of analogues for anticancer applications, suggesting a framework for designing new compounds with enhanced therapeutic indexes. This methodology could be applicable for the evaluation of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide derivatives (Sosnovsky, Rao, & Li, 1986).
Antituberculosis Drug Candidates
Richter et al. (2021) characterized precursors for the synthesis of antituberculosis drug candidates, emphasizing the importance of structural characterization in the development of new therapeutic agents. This study underscores the potential application of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide in the synthesis of drugs targeting tuberculosis (Richter et al., 2021).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of novel derivatives with antioxidant activity, a research area that could be relevant for derivatives of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide. The study provides a basis for exploring the antioxidant potential of related compounds (Tumosienė et al., 2019).
Anti-Tubercular Scaffold Development
Nimbalkar et al. (2018) discussed the synthesis of benzamide derivatives as anti-tubercular scaffolds, highlighting the potential application of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide in the development of new anti-tubercular agents. The study showcases the importance of novel scaffolds in combating tuberculosis (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-12-7-8-16(22(25)26)15(10-12)18(24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHHHPNZVAVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)


![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)



![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)
